4-(Aminomethyl)benzenesulfonyl fluoride

Serine Protease Inhibition IC50 Enzyme Kinetics

Protease inhibition during protein purification is often compromised by the rapid hydrolysis of PMSF (t½ ≈ 35 min at pH 8.0), leading to inconsistent results. 4-(Aminomethyl)benzenesulfonyl fluoride (AMBSF) solves this with superior aqueous stability, maintaining activity for months in refrigerated, slightly acidic working solutions. • Extended Stability: Eliminates the need for fresh inhibitor preparation before each run, ensuring reproducible IC50 values in kinetic assays. • Low Cytotoxicity: LD50 > 215 mg/kg permits use up to 0.25 mM without compromising cell viability. • Water-Soluble: Directly compatible with lysis buffers; no organic solvents that could precipitate proteins.

Molecular Formula C7H8FNO2S
Molecular Weight 189.21 g/mol
CAS No. 32752-18-4
Cat. No. B13255903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)benzenesulfonyl fluoride
CAS32752-18-4
Molecular FormulaC7H8FNO2S
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)S(=O)(=O)F
InChIInChI=1S/C7H8FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5,9H2
InChIKeyKAZMFFUBWJKPDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)benzenesulfonyl fluoride (CAS 32752-18-4) as an Irreversible Serine Protease Inhibitor


4-(Aminomethyl)benzenesulfonyl fluoride (AMBSF) is a small-molecule sulfonyl fluoride that functions as an irreversible inhibitor of serine proteases. It belongs to the benzenesulfonyl fluoride class, which acts by sulfonylating the active-site serine residue to form a stable sulfonyl enzyme derivative [1]. The compound possesses a molecular weight of 189.21 g/mol and is commonly supplied as its hydrochloride salt for enhanced water solubility . Its core application lies in preventing proteolytic degradation during protein isolation and in biochemical assays where serine protease activity must be controlled.

Critical Performance Variability Among Benzenesulfonyl Fluoride Protease Inhibitors


Despite sharing a common sulfonyl fluoride warhead, benzenesulfonyl fluoride derivatives exhibit pronounced differences in potency, stability, and safety profiles due to subtle variations in the para-substituent. For instance, the aminomethyl, aminoethyl, and amidino substituents differentially influence both binding affinity to protease active sites and the hydrolytic stability of the sulfonyl fluoride group [1]. Consequently, direct substitution of one inhibitor for another—such as replacing 4-(aminomethyl)benzenesulfonyl fluoride with AEBSF or PMSF—can lead to incomplete inhibition, off-target effects, or compromised experimental reproducibility. The quantitative evidence below delineates these critical performance gaps.

Quantitative Differentiation of 4-(Aminomethyl)benzenesulfonyl fluoride from Closest Analogs


Inhibitory Potency (IC50) Against Serine Proteases: p-APMSF vs. AEBSF and PMSF

In a standardized chromogenic assay, p-APMSF (4-(aminoiminomethyl)-benzenemethanesulfonyl fluoride), a close structural analog of 4-(aminomethyl)benzenesulfonyl fluoride, demonstrated an IC50 of 0.18 ± 0.05 mM [1]. This places its potency between the highly potent AEBSF (0.01 ± 0.002 mM) and the less potent PMSF (0.23 ± 0.03 mM). The amidine group in p-APMSF and the aminomethyl group in the target compound confer distinct electronic and steric properties that modulate active-site interactions compared to the aminoethyl chain in AEBSF.

Serine Protease Inhibition IC50 Enzyme Kinetics

Aqueous Stability: Hydrolytic Half-Life vs. PMSF

Sulfonyl fluorides bearing an aminomethyl substituent exhibit markedly enhanced aqueous stability compared to PMSF. While a 20 mM aqueous solution of PMSF has a half-life of approximately 35 minutes at pH 8.0 (25°C) [1], 4-(aminomethyl)benzenesulfonyl fluoride (as its hydrochloride salt) remains stable in slightly acidic aqueous solutions for up to six months when stored refrigerated . This increased stability is attributed to the electron-donating aminomethyl group, which reduces the electrophilicity of the sulfonyl fluoride and slows nucleophilic attack by water.

Chemical Stability Hydrolysis Aqueous Buffer

Toxicity Profile: LD50 Comparison with PMSF and DFP

4-(Aminomethyl)benzenesulfonyl fluoride (as AEBSF-class inhibitor) exhibits significantly lower acute toxicity than legacy serine protease inhibitors. The intraperitoneal LD50 in mice for PMSF is 215 ± 55 mg/kg [1], while for DFP it is as low as 6.8–8.0 mg/kg [2]. In contrast, AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) has an LD50 higher than both PMSF and DFP . The aminomethyl analog is expected to follow this improved safety profile due to its similar sulfonyl fluoride class and reduced lipophilicity compared to PMSF.

Toxicity LD50 Cell Culture

Solubility and Formulation Advantages Over PMSF

4-(Aminomethyl)benzenesulfonyl fluoride hydrochloride is readily soluble in water at concentrations up to 50 mg/mL, forming clear, stable solutions suitable for direct addition to biological buffers . In contrast, PMSF is insoluble in water and must be dissolved in organic solvents such as isopropanol or DMSO before use, with working solutions requiring preparation immediately prior to each experiment due to rapid hydrolysis [1]. This fundamental difference in aqueous compatibility streamlines experimental workflows and reduces solvent-associated artifacts.

Solubility Formulation Aqueous Buffer

Molecular Weight and Size Considerations for Permeability

The molecular weight of 4-(aminomethyl)benzenesulfonyl fluoride (free base: 189.21 g/mol; HCl salt: 225.67 g/mol) is substantially lower than that of AEBSF hydrochloride (239.5 g/mol) [1] and p-APMSF hydrochloride (252.69 g/mol) . This size difference may confer advantages in membrane permeability and access to intracellular protease targets, as smaller inhibitors typically diffuse more readily across lipid bilayers [2].

Molecular Weight Permeability Drug-like Properties

Optimal Use Cases for 4-(Aminomethyl)benzenesulfonyl fluoride Based on Differentiated Performance


Protease Inhibition During Recombinant Protein Purification

The combination of high aqueous stability and low toxicity makes 4-(aminomethyl)benzenesulfonyl fluoride ideal for large-scale protein purification workflows where consistent protease inhibition is required over extended periods. Its water solubility allows direct addition to lysis buffers without organic solvents that could precipitate proteins or interfere with affinity chromatography . The inhibitor can be maintained in working solutions for months under refrigerated, slightly acidic conditions, eliminating the need for fresh preparation before each purification run .

Cell Culture Studies Requiring Extended Protease Suppression

In cell culture applications, particularly those involving secreted proteases or prolonged incubation times, the superior stability of 4-(aminomethyl)benzenesulfonyl fluoride ensures sustained inhibition without frequent replenishment. Its lower cytotoxicity (LD50 > 215 mg/kg) permits use at concentrations up to 0.25 mM without adversely affecting cell viability . This is critical for studies of protease-dependent signaling pathways where maintaining a constant inhibitor concentration is essential for data reproducibility.

SuFEx Click Chemistry and Bioconjugation

The sulfonyl fluoride group of 4-(aminomethyl)benzenesulfonyl fluoride serves as a versatile SuFEx (Sulfur(VI) Fluoride Exchange) handle for bioconjugation and chemical biology applications. The compound's balance of stability in biological media and reactivity toward nucleophilic amino acid side chains (e.g., serine, lysine, tyrosine) enables selective covalent modification of protein targets [1]. The presence of a primary aminomethyl group further allows orthogonal conjugation via amide bond formation, expanding its utility as a heterobifunctional probe.

In Vitro Enzyme Assays Where PMSF Hydrolysis Compromises Data

For kinetic assays of serine proteases, the rapid hydrolysis of PMSF (t½ ≈ 35 min at pH 8.0) introduces significant variability and necessitates careful timing of inhibitor addition. 4-(Aminomethyl)benzenesulfonyl fluoride, by contrast, maintains stable inhibition throughout the assay duration, yielding more reproducible IC50 determinations and enabling accurate measurement of enzyme kinetics [2]. This reliability is particularly valuable in high-throughput screening campaigns where consistent inhibitor performance across hundreds of wells is paramount.

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